- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569
Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)
830317-15-2 structure
Product Name:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
N.o CAS:830317-15-2
MF:C11H12N3
MW:186.233081817627
CID:5735481
Update Time:2023-11-06
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
-
- Inchi: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1
- Chave InChI: IMYJHZSCOLZFAN-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
Referência
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747
Método de produção 3
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referência
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791
Método de produção 4
Condições de reacção
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
Referência
- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407
Método de produção 5
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referência
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909
Método de produção 6
Condições de reacção
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
Referência
- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253
Método de produção 7
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
Referência
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788
Método de produção 8
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referência
- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9
Método de produção 9
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referência
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202
Método de produção 10
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
Referência
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504
Método de produção 11
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
Referência
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),
Método de produção 12
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
Referência
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135
Método de produção 13
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referência
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Literatura Relacionada
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